molecular formula C28H26N4O5S B11218984 7-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11218984
M. Wt: 530.6 g/mol
InChI Key: LUGJOKVOTIUCAS-UHFFFAOYSA-N
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Description

7-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines a quinazolinone core with a piperazine moiety, making it a candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone intermediate.

    Attachment of the Benzyl Group: The benzyl group is attached through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under mild conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Hydroxylated derivatives of the methoxyphenyl group.

    Reduction: Alcohol or amine derivatives of the carbonyl groups.

    Substitution: Functionalized derivatives with various substituents on the piperazine or benzyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying receptor interactions, enzyme inhibition, and other biochemical processes.

Medicine

Medicinally, the compound may exhibit pharmacological properties such as anti-inflammatory, anti-cancer, or anti-microbial activities. Its structure suggests potential interactions with various biological targets, making it a subject of interest in drug discovery.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one likely involves interactions with specific molecular targets, such as receptors or enzymes. The piperazine moiety may interact with neurotransmitter receptors, while the quinazolinone core could inhibit specific enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydroquinazolin-8(5H)-one: Lacks the dioxolo group, making it less complex.

    7-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)benzyl)-6-oxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one: Contains an oxo group instead of a thioxo group, altering its reactivity.

Uniqueness

The presence of both the dioxolo and thioxo groups in 7-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one makes it unique compared to similar compounds. These groups contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C28H26N4O5S

Molecular Weight

530.6 g/mol

IUPAC Name

7-[[4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C28H26N4O5S/c1-35-21-4-2-3-20(13-21)30-9-11-31(12-10-30)26(33)19-7-5-18(6-8-19)16-32-27(34)22-14-24-25(37-17-36-24)15-23(22)29-28(32)38/h2-8,13-15H,9-12,16-17H2,1H3,(H,29,38)

InChI Key

LUGJOKVOTIUCAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

Origin of Product

United States

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